1,1,2,2-Tetrakis(4-bromophenyl)ethene

Beschreibung

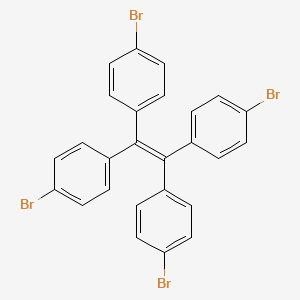

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-[1,2,2-tris(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16Br4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRLDGKMJJEZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61326-44-1 | |

| Record name | Tetrakis(4-bromophenyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 1,1,2,2-Tetrakis(4-bromophenyl)ethene from Tetraphenylethene

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Strategic Importance of 1,1,2,2-Tetrakis(4-bromophenyl)ethene

Tetraphenylethene (TPE) and its derivatives are a cornerstone of modern materials science, primarily due to their unique aggregation-induced emission (AIE) characteristics. Unlike traditional fluorophores that suffer from aggregation-caused quenching, AIE luminogens become highly emissive in the aggregated state. This property has led to their widespread use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The brominated analogue, this compound, is a particularly valuable intermediate. The four bromine atoms serve as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the rational design and synthesis of complex, multifunctional molecules with tailored photophysical and electronic properties for advanced applications.[1]

Mechanistic Insights: The Electrophilic Aromatic Bromination of Tetraphenylethene

The conversion of tetraphenylethene to its tetrabrominated derivative is achieved through an electrophilic aromatic substitution reaction. A thorough understanding of the underlying mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

Key Mechanistic Steps:

-

Generation of the Electrophile: The reaction is initiated by the formation of a powerful electrophile, the bromonium ion (Br⁺). While molecular bromine (Br₂) can be used, its reactivity is significantly enhanced by the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or iron powder, which polarizes the Br-Br bond.

-

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich phenyl rings of the tetraphenylethene molecule act as nucleophiles, attacking the electrophilic bromine. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Regioselectivity: The substitution occurs almost exclusively at the para-position of each phenyl ring. This high regioselectivity is attributed to two main factors: the electronic activation of the ortho and para positions by the vinyl group, and the significant steric hindrance at the ortho positions, which directs the bulky bromine electrophile to the more accessible para position.[3][4]

-

Rearomatization: The final step involves the removal of a proton from the arenium ion by a weak base (such as Br⁻), which restores the aromaticity of the phenyl ring. This process is repeated on the remaining three phenyl rings to yield the final product, this compound.

Caption: Mechanism of Electrophilic Bromination.

Field-Validated Experimental Protocol

This protocol has been designed to be a self-validating system, incorporating checks and purification steps to ensure a high-purity final product.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| Tetraphenylethene | C₂₆H₂₀ | 332.44 | 1.0 g | Starting Material |

| Molecular Bromine | Br₂ | 159.81 | 1.08 mL | Brominating Agent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Solvent/Catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | 10 mL | Co-solvent |

| Ethanol | C₂H₅OH | 46.07 | As needed | Washing |

| Water | H₂O | 18.02 | As needed | Washing |

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve tetraphenylethene (0.8 g, 2.7 mmol) in glacial acetic acid.[3][4]

-

Slowly add molecular bromine (1.08 mL, 21.0 mmol) dropwise to the cooled solution.[3][4]

-

Once the bromine addition is complete, add dichloromethane (10 mL) as a co-solvent.[3][4]

-

Remove the ice bath and heat the reaction mixture to 50°C for approximately 2 hours, or until the reaction is complete as monitored by thin-layer chromatography.[3][4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with cold water to remove unreacted bromine and acetic acid.[3][4]

-

Collect the resulting precipitate and wash it repeatedly with ethanol and water.[3][4]

-

Further purify the crude product by recrystallization to obtain the desired this compound.[3]

Ensuring Trustworthiness: Critical Parameters and Troubleshooting

The reproducibility and success of this synthesis depend on careful control of several key parameters.

-

Temperature Control: The initial cooling of the reaction mixture is essential to moderate the exothermic nature of the bromination reaction. Uncontrolled temperature can lead to the formation of unwanted byproducts.

-

Stoichiometry of Bromine: An excess of bromine is used to ensure the complete bromination of all four phenyl rings. However, a significant excess can make the purification process more challenging.

-

Reaction Monitoring: Thin-layer chromatography is a critical tool for monitoring the progress of the reaction. This allows for the determination of the optimal reaction time and prevents the formation of under- or over-brominated products.[3][4]

-

Purity of Reagents: The use of high-purity starting materials and solvents is crucial to minimize the formation of impurities that can be difficult to remove from the final product.

Troubleshooting:

-

Incomplete Reaction: If the reaction does not go to completion, extending the reaction time or slightly increasing the temperature may be beneficial.

-

Presence of Impurities: If the final product is not of sufficient purity after recrystallization, column chromatography may be necessary for further purification.

Conclusion

The synthesis of this compound from tetraphenylethene is a well-established and reliable procedure. By understanding the electrophilic aromatic substitution mechanism and meticulously controlling the experimental conditions, researchers can consistently obtain a high yield of this versatile building block. The protocol and insights provided in this guide are intended to empower scientists in the fields of materials science and drug development to confidently synthesize this important compound for their research endeavors.

References

- 1. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1,1,2,2-Tetrakis(4-bromophenyl)ethene: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,2,2-Tetrakis(4-bromophenyl)ethene (TBrPE), a key intermediate in the synthesis of advanced materials, including those for organic light-emitting diodes (OLEDs). Understanding the spectral characteristics of this molecule is paramount for researchers and drug development professionals to ensure its purity, confirm its identity, and predict its behavior in subsequent chemical transformations. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra.

Molecular Identity and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₆Br₄ | --INVALID-LINK--[1] |

| Molecular Weight | 648.02 g/mol | --INVALID-LINK-- |

| CAS Number | 61326-44-1 | --INVALID-LINK--[1] |

| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TBrPE is characterized by its simplicity, a direct consequence of the molecule's high degree of symmetry. All four bromophenyl groups are chemically equivalent, and within each ring, the protons ortho to the ethenyl bridge are equivalent, as are the protons meta to the bridge.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a high-field NMR spectrometer (e.g., 500 MHz).[2] Tetramethylsilane (TMS) is commonly used as an internal standard.

Data and Interpretation: The spectrum exhibits two distinct doublets in the aromatic region.[2][3]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.29 | Doublet | 8H | Protons ortho to the ethenyl bridge (Ha) |

| ~6.87 | Doublet | 8H | Protons meta to the ethenyl bridge (Hb) |

The downfield shift of the ortho protons (Ha) compared to the meta protons (Hb) can be attributed to the deshielding effect of the adjacent electronegative bromine atom and the anisotropic effect of the neighboring phenyl rings. The coupling constant (J) for both doublets is typically around 8.4 Hz, which is characteristic of ortho-coupling in a para-substituted benzene ring.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a detailed map of the carbon framework. The symmetry of TBrPE again simplifies the spectrum, revealing five distinct signals.

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same instrument as the ¹H NMR, using a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope. The sample preparation is identical.

Data and Interpretation: The following table summarizes the observed chemical shifts and their assignments.[2][4]

| Chemical Shift (δ) (ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~141.6 | C1 | Quaternary carbon of the ethenyl bridge, deshielded by the four attached phenyl groups. | | ~139.8 | C2 | Quaternary aromatic carbon attached to the ethenyl bridge, significantly deshielded. | | ~132.9 | C4 | Aromatic CH carbon ortho to the bromine atom. | | ~131.4 | C3 | Aromatic CH carbon meta to the bromine atom. | | ~121.4 | C5 | Aromatic carbon directly attached to the bromine atom (ipso-carbon), shielded by the "heavy atom effect" of bromine. |

The assignment of the quaternary carbons (C1 and C2) is based on their expected downfield chemical shifts due to the number of non-hydrogen substituents. The carbon attached to the bromine (C5) is shifted upfield due to the heavy atom effect, a phenomenon where the large electron cloud of the bromine atom provides additional shielding.

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data and Interpretation: While a specific experimental spectrum for TBrPE is not readily available in the literature, the expected vibrational frequencies can be predicted based on the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the phenyl rings. |

| 1600-1450 | C=C stretch (aromatic) | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| ~1070 | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

| 850-800 | C-H out-of-plane bend | Out-of-plane bending of the C-H bonds, characteristic of para-disubstituted benzene rings. |

The presence of strong absorptions in the aromatic C-H and C=C stretching regions, along with the characteristic C-Br stretch and the out-of-plane bending for a para-substituted ring, would confirm the key structural features of TBrPE.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: A mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation.

Data and Interpretation: The mass spectrum of TBrPE is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of four bromine atoms, this peak will be accompanied by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a series of peaks for the molecular ion and its fragments containing bromine.

Predicted Fragmentation Pattern: Under electron ionization, polybrominated aromatic compounds often undergo fragmentation through the loss of bromine atoms or the cleavage of the molecular framework.[5]

Caption: Plausible fragmentation pathway for this compound in EI-MS.

The initial fragmentation would likely involve the loss of a bromine radical to form the [M-Br]⁺ ion. Subsequent losses of bromine atoms would lead to the [M-2Br]⁺, [M-3Br]⁺, and [M-4Br]⁺ ions. Cleavage of the central ethene bond could also occur, leading to fragments such as [C₁₃H₈Br₂]⁺. The relative intensities of these fragment ions would provide further structural information. The isotopic pattern for each fragment containing bromine would be a key identifier.

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating characterization of this compound. The high symmetry of the molecule simplifies the NMR spectra, allowing for straightforward assignment of proton and carbon signals. IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide serves as a valuable resource for scientists working with this important chemical building block, ensuring confidence in its structural integrity for downstream applications.

References

- 1. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Tetrakis(4-bromophenyl)ethene

Intended for: Researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the core photophysical properties of tetrakis(4-bromophenyl)ethene (TPE-4Br), a cornerstone molecule in the field of advanced materials. We will delve into the mechanistic underpinnings of its unique optical behavior, provide actionable experimental protocols for its characterization, and discuss its role as a versatile building block in a multitude of applications.

Introduction: The Significance of TPE-4Br

Tetrakis(4-bromophenyl)ethene, with the chemical formula C26H16Br4, is a polyphenyl ethylene derivative characterized by a central ethene core bonded to four para-brominated phenyl groups.[1] This highly symmetrical, propeller-shaped molecule has garnered significant attention not for what it does in dilute solutions, but for what it does when it aggregates. TPE-4Br is a quintessential example of an Aggregation-Induced Emission (AIE) luminogen, or "AIEgen".[2][3]

Unlike traditional fluorescent molecules that suffer from Aggregation-Caused Quenching (ACQ), AIEgens are virtually non-emissive when dissolved but become highly fluorescent in an aggregated state or as a solid powder.[2] This counter-intuitive property, first discovered by Professor Ben Zhong Tang's group, has revolutionized the development of new materials for organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging.[2][4] The four bromine atoms on the TPE-4Br scaffold serve as reactive sites, making it an exceptionally valuable building block for synthesizing more complex functional molecules and polymers through various coupling reactions like Suzuki or Stille couplings.[1][2]

Core Photophysical Principles

To effectively harness the capabilities of TPE-4Br, it is crucial to understand the origin of its AIE behavior. This phenomenon is primarily governed by a mechanism known as Restriction of Intramolecular Motion (RIM).[2]

The Mechanism of Aggregation-Induced Emission (AIE)

In a dilute solution, the four phenyl rings of an individual TPE-4Br molecule can undergo low-frequency rotational and vibrational motions.[2][5] Upon photoexcitation, the molecule rapidly dissipates the absorbed energy through these non-radiative decay pathways. This free intramolecular motion effectively quenches fluorescence, rendering the solution non-emissive.[2][5]

When molecules are forced to aggregate—either by adding a poor solvent to a solution, by crystallization, or in the solid state—their physical movement becomes severely restricted.[2][5] The steric hindrance from neighboring molecules locks the phenyl rings in place, blocking the non-radiative decay channels.[5] This "locking" mechanism forces the excited-state molecule to release its energy radiatively, resulting in strong fluorescence emission.[5]

The diagram below illustrates this fundamental principle.

Caption: The AIE mechanism of TPE-4Br.

The Role of Bromine Substituents

The four bromine atoms are not merely passive components. They serve two critical functions:

-

Reactive Handles: The bromine atoms provide well-defined sites for post-synthesis modification.[1] This allows for the straightforward creation of a vast library of TPE derivatives with tailored properties for specific applications, such as chemical sensing or polymer synthesis.[1][2][3]

-

Heavy Atom Effect: While the primary AIE mechanism is RIM, the presence of heavy bromine atoms can also influence intersystem crossing (ISC), the process of converting a singlet excited state to a triplet state. This can be a crucial factor in applications requiring the generation of triplet excitons, such as in certain types of OLEDs or photodynamic therapy.

Quantitative Photophysical Parameters

The optical properties of TPE-4Br can be quantified through several key parameters. The values are highly dependent on the molecule's environment, showcasing the dramatic switch-on fluorescence characteristic of AIE.

| Property | In THF (Solution) | In THF/Water (90% Water) | In Solid State |

| Absorption Max (λ_abs) | ~330 nm | Not typically reported | ~330 nm |

| Emission Max (λ_em) | Weak / Negligible | ~480-520 nm | ~480 nm |

| Fluorescence Quantum Yield (Φ_F) | < 1% | Significantly > 1% (High) | High |

Note: Specific values can vary based on experimental conditions. The data presented is a representative summary from typical findings.[3][6]

Experimental Characterization Protocols

Verifying the AIE properties of TPE-4Br or its derivatives involves a series of standard photophysical measurements.

Workflow for AIE Characterization

The following diagram outlines a typical experimental workflow to observe and quantify the AIE effect.

Caption: Standard workflow for AIE property investigation.

Protocol for Measuring Aggregation-Induced Emission

This protocol details the most common method for demonstrating the AIE effect using a solvent/anti-solvent system.

Objective: To observe the turn-on fluorescence of TPE-4Br by inducing aggregation.

Materials:

-

Tetrakis(4-bromophenyl)ethene (TPE-4Br)

-

Tetrahydrofuran (THF), spectroscopic grade[7]

-

Deionized water

-

Volumetric flasks and micropipettes

-

UV-Vis spectrophotometer[8]

-

Spectrofluorometer[8]

-

Quartz cuvettes (1 cm path length)[8]

Procedure:

-

Prepare Stock Solution: Prepare a 1.0 mM stock solution of TPE-4Br in THF.

-

Prepare Sample Series: In a series of 10 mL volumetric flasks, pipette the required volume of the TPE-4Br stock solution to achieve a final concentration of 10 µM. Add THF to make the total volume of THF in each flask 1 mL.

-

Induce Aggregation: To the flasks, add varying amounts of deionized water (0 mL, 1 mL, 2 mL, ..., 9 mL) to create solutions with water fractions of 0%, 10%, 20%, ..., 90%. Top up each flask to the 10 mL mark with THF. This method ensures the luminogen concentration remains constant while the solvent polarity changes.

-

Equilibration: Gently mix each solution and allow them to equilibrate for 5-10 minutes.

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample from 250 nm to 500 nm.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each sample. Excite the samples at their absorption maximum (around 330-360 nm) and record the emission from 400 nm to 700 nm.[6]

-

Data Analysis: Plot the peak fluorescence intensity versus the water fraction (%). A sharp increase in intensity at higher water fractions is indicative of the AIE phenomenon.[6]

Causality: THF is a good solvent for TPE-4Br, allowing it to exist as dissolved, freely rotating molecules.[7] Water is an anti-solvent. As the water fraction increases, the hydrophobic TPE-4Br molecules are forced out of solution and form nanoaggregates, restricting intramolecular motion and activating the fluorescence emission pathway.[2]

Applications of TPE-4Br as a Molecular Precursor

The true power of TPE-4Br lies in its role as a versatile synthetic platform.[1] Its well-defined structure and reactive bromine sites have enabled the creation of novel materials across diverse scientific disciplines.

-

Organic Electronics: TPE-4Br is a precursor for materials used in OLEDs. The TPE core provides the necessary solid-state emission, while functional groups attached via the bromine sites can be used to tune charge transport properties and emission color.[1]

-

Chemical Sensing: By replacing the bromine atoms with moieties that interact with specific analytes (e.g., metal ions, explosives), highly sensitive and selective fluorescent sensors can be developed.[3][6] The detection mechanism often relies on the analyte modulating the aggregation state or electronic properties of the TPE core, leading to a "turn-on" or "turn-off" fluorescent response.[3][6]

-

Bio-imaging: TPE-4Br derivatives can be functionalized with biocompatible groups to create fluorescent probes for cellular imaging.[4][9] Their high photostability and bright solid-state emission are advantageous for long-term tracking and imaging in complex biological environments.[4][9]

-

Porous Polymers: The tetra-functional nature of TPE-4Br makes it an excellent monomer for synthesizing conjugated microporous polymers (CMPs).[1][3] These materials combine the AIE properties of the TPE unit with a high surface area, making them suitable for applications in gas storage and heterogeneous catalysis.[1][3]

Conclusion

Tetrakis(4-bromophenyl)ethene is more than just a single molecule; it is a foundational platform for materials innovation. Its defining characteristic of Aggregation-Induced Emission, rooted in the principle of Restriction of Intramolecular Motion, provides a powerful design strategy to overcome the common challenge of aggregation-caused quenching. The ability to easily functionalize the TPE core via its bromine substituents has led to significant advancements in sensing, organic electronics, and biomedical diagnostics. A thorough understanding of its photophysical properties and the experimental methods used for its characterization is essential for any researcher aiming to design the next generation of advanced luminescent materials.

References

- 1. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]

- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]

- 4. Recent progress of aggregation-induced emission luminogens (AIEgens) for bacterial detection and theranostics - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. preprints.org [preprints.org]

The Dichotomy of the Heavy Atom: Unraveling the Aggregation-Induced Emission (AIE) Mechanism of Brominated TPE Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of heavy atoms, such as bromine, into fluorescent molecules has traditionally been a reliable method for quenching fluorescence and promoting phosphorescence. However, in the realm of Aggregation-Induced Emission (AIE), this classical "heavy atom effect" is often subverted. This guide provides an in-depth technical exploration of the fascinating photophysical phenomena governing brominated tetraphenylethene (TPE) derivatives. We will dissect the mechanistic underpinnings of why these molecules defy conventional wisdom, often exhibiting dramatically enhanced fluorescence upon aggregation. This "anti-heavy-atom effect," rooted in the interplay between restricted intramolecular motion and specific intermolecular interactions like halogen bonding, offers a powerful strategy for designing advanced luminogens. This document serves as a comprehensive resource for researchers, materials scientists, and drug development professionals, detailing the theoretical basis, experimental validation, and practical applications of these unique AIE systems.

Foundational Principles: From ACQ to AIE

For decades, the utility of organic luminophores in solid-state applications was hampered by Aggregation-Caused Quenching (ACQ). This phenomenon arises from the formation of non-emissive aggregates (e.g., excimers) through π-π stacking interactions, which provide efficient non-radiative decay pathways for the excited state.

The discovery of Aggregation-Induced Emission (AIE) by Prof. Ben Zhong Tang and colleagues in 2001 marked a paradigm shift. AIE luminogens (AIEgens) are molecules that are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) .[1][2]

Tetraphenylethene (TPE) is the archetypal AIEgen. In dilute solutions, its four phenyl rings undergo active, low-frequency rotational and vibrational motions. These motions act as non-radiative channels, effectively dissipating the exciton energy as heat. Upon aggregation in a poor solvent or in the solid state, the physical constraint imposed by neighboring molecules locks these phenyl rings in place. This rigidification blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, thus "turning on" fluorescence.[3][4]

Caption: The core principle of Aggregation-Induced Emission (AIE).

The Bromine Conundrum: Heavy Atom Effect vs. AIE Enhancement

The classical heavy atom effect dictates that the presence of an atom with a large atomic number (like bromine) enhances spin-orbit coupling (SOC).[5] This facilitates intersystem crossing (ISC)—the transition from a singlet excited state (S₁) to a triplet excited state (T₁). Because the transition from T₁ back to the ground state (S₀) is spin-forbidden, this process typically quenches fluorescence and promotes phosphorescence.

However, a growing body of evidence reveals that for many TPE derivatives, bromination leads to a significant increase in the fluorescence quantum yield (ΦF) upon aggregation, a phenomenon termed the "anomalous" or "anti-heavy-atom effect".[1] This counterintuitive observation is not a negation of the principles of SOC but rather the result of a dominant, competing mechanism.

The enhancement is primarily attributed to two factors:

-

Enhanced RIM through Halogen Bonding : Bromine substituents introduce the possibility of strong, specific intermolecular interactions, particularly C–Br···π and Br···Br halogen bonds.[6][7] These interactions provide an additional "molecular glue" in the aggregate state, further rigidifying the molecular conformation beyond simple steric hindrance. This enhanced restriction of intramolecular motion more effectively blocks the non-radiative decay channels, leading to a higher fluorescence quantum yield.[7]

-

Modulation of Decay Rates : Theoretical studies suggest that while bromine does increase the ISC rate, its effect on suppressing non-radiative internal conversion (IC) through vibronic coupling is far more significant.[8] In essence, the gain in radiative efficiency from blocking molecular motion outweighs the loss from enhanced ISC. The rate of radiative decay (~10⁸ s⁻¹) remains orders of magnitude faster than the calculated ISC rates (~10⁶ s⁻¹) in these systems.[8]

The position of the bromine substituent is critical. Systematic studies have shown that placing bromine at different positions on the TPE phenyl rings leads to different crystal packing and intermolecular interactions, resulting in vastly different quantum yields.[6]

Caption: Mechanistic interplay of bromine substitution in AIEgens.

Quantitative Analysis: The Impact of Bromination

The effect of bromination is best understood through quantitative photophysical data. The table below summarizes representative fluorescence quantum yields (ΦF) for TPE and its brominated derivatives in the aggregated or solid state, demonstrating the significant enhancement achievable.

| Compound | Substituent Position | State | Emission Max (λem) | Quantum Yield (ΦF) | Reference |

| TPE | None | Crystal | ~465 nm | ~40-50% | [9] |

| TPE-Br | para- (Monobromo) | Crystal | ~470 nm | 9.6% | [7] |

| o-BrTBE | ortho- (Tetrabromo) | Crystal | ~480 nm | 93% | [6] |

| m-BrTBE | meta- (Tetrabromo) | Film | ~495 nm | 98% | [6] |

| p-BrTBE | para- (Tetrabromo) | Crystal | ~475 nm | 75% | [6] |

Note: ΦF values can vary based on morphology (crystal vs. amorphous film) and measurement conditions.

This data clearly illustrates that both the presence and the specific position of bromine atoms critically modulate the emissive properties. The exceptionally high quantum yields of the ortho- and meta-tetrabrominated derivatives underscore the importance of sterically-driven molecular packing and halogen bonding in optimizing AIE.[6]

Experimental Protocols

Synthesis of Tetrakis(4-bromophenyl)ethene (TPE-4Br)

This protocol describes a common method for the perbromination of the TPE core.

Materials:

-

Tetraphenylethene (TPE)

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Ethanol

-

Sodium hydrogensulfite solution

Procedure:

-

Dissolve TPE in a minimal amount of DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[10]

-

Add glacial acetic acid to the solution.[10]

-

Cool the flask in an ice bath.

-

Slowly add liquid bromine (a significant excess, e.g., 10 equivalents) to the stirred solution at 0 °C. Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[10]

-

Once the reaction is complete, carefully pour the mixture into a beaker containing cold water or an ice slurry to quench the excess bromine.

-

Add a saturated solution of sodium hydrogensulfite to neutralize any remaining bromine until the orange color disappears.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid sequentially with copious amounts of water and then cold ethanol to remove impurities.[10][11]

-

Recrystallize the crude product from a suitable solvent system (e.g., THF/ethanol) to yield pure TPE-4Br as a solid. The yield is typically high (>90%).[10]

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Aggregation-Induced Emission

This protocol details the standard method for observing and quantifying the AIE properties of a synthesized luminogen.

Materials:

-

Synthesized AIEgen (e.g., TPE-4Br)

-

Tetrahydrofuran (THF), spectroscopic grade

-

Deionized water

-

UV-Vis spectrophotometer

-

Fluorospectrometer

Procedure:

-

Prepare a stock solution of the AIEgen in THF at a concentration of approximately 1 mM.

-

Create a series of sample solutions in vials. In each vial, place a small, fixed amount of the stock solution to achieve a final concentration of ~10 µM.

-

To each vial, add varying amounts of deionized water to create a range of THF/water volume fractions (fw), from 0% water (pure THF) to 99% water. For example, prepare samples with fw = 0, 10, 20, 30, 40, 50, 60, 70, 80, 90, and 99%. Ensure the total volume in each vial is constant.[12][13]

-

Gently mix the solutions and allow them to equilibrate.

-

For each sample, measure the UV-Vis absorption spectrum to identify the absorption maximum (λabs).

-

Measure the fluorescence emission spectrum for each sample using the fluorospectrometer, setting the excitation wavelength at or near the λabs.

-

Plot the fluorescence intensity at the emission maximum (λem) against the water fraction (fw). A sharp increase in intensity at higher water fractions is indicative of AIE.[13]

-

Visually inspect the vials under a 365 nm UV lamp to observe the "turn-on" fluorescence.[13]

Caption: Experimental workflows for synthesis and AIE characterization.

Implications for Drug Development and Theranostics

The unique properties of brominated AIEgens make them highly attractive for advanced biomedical applications, particularly in the field of theranostics—the integration of diagnostics and therapy.[5][14]

-

Bioimaging : The "turn-on" nature of AIE is ideal for high-contrast imaging. Probes can be designed to be non-emissive in aqueous biological media and only fluoresce upon binding to or aggregating at a specific target (e.g., a protein, cell membrane, or tumor microenvironment). This leads to a high signal-to-noise ratio.[15]

-

Photodynamic Therapy (PDT) : While the AIE mechanism favors fluorescence, the presence of bromine atoms ensures that ISC, while not dominant, is still efficient. This allows the AIEgen to act as a photosensitizer.[16] Upon light activation, the populated triplet state can transfer its energy to molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂), which can kill cancer cells. The AIEgen can thus simultaneously image the tumor and, upon irradiation, treat it.[17]

-

Drug Delivery Monitoring : AIEgens can be incorporated into drug delivery systems (e.g., nanoparticles, micelles) to track their biodistribution, cellular uptake, and drug release in real-time through fluorescence imaging.[18]

Conclusion

The study of brominated TPE derivatives reveals a sophisticated interplay of photophysical principles. The conventional heavy atom effect is not nullified but rather overshadowed by the powerful mechanism of aggregation-induced emission, which is itself amplified by the halogen bonding interactions introduced by bromine. This "anti-heavy-atom effect" is a testament to the power of supramolecular chemistry in controlling the excited-state deactivation pathways of luminophores. By understanding and harnessing this mechanism, scientists can design highly efficient solid-state emitters with tailored properties for applications ranging from organic electronics to advanced theranostics. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore and innovate within this exciting and promising field.

References

- 1. Halogenated tetraphenylethene with enhanced aggregation-induced emission: an anomalous anti-heavy-atom effect and self-reversible mechanochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AIEgens for biological process monitoring and disease theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Achieving halogen bonding enhanced ultra-highly efficient AIE and reversible mechanochromism properties of TPE-based luminogens: position of bromine substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence enhancement of organic aggregates induced by bromine substituents: Heavy-atom effect and vibronic coupling - Nanjing Tech University [pure.njtech.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Theranostics based on AIEgens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Advances in Near-Infrared BODIPY Photosensitizers: Design Strategies and Applications in Photodynamic and Photothermal Therapy [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Solubility Profile of 1,1,2,2-Tetrakis(4-bromophenyl)ethene in Common Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

1,1,2,2-Tetrakis(4-bromophenyl)ethene, a prominent member of the tetraphenylethylene (TPE) family, is a cornerstone molecule in materials science and organic electronics, largely due to its characteristic aggregation-induced emission (AIE).[1] The effective application of this compound, from the synthesis of novel polymers and metal-organic frameworks (MOFs) to its use in optoelectronic devices, is fundamentally dependent on its interaction with solvents.[2] This guide provides a comprehensive analysis of the solubility of this compound, synthesizing theoretical principles with reported qualitative data and a robust experimental protocol for quantitative determination. We delve into the molecular characteristics governing its solubility and provide researchers with the foundational knowledge and practical methodologies required for its effective use in the laboratory.

Introduction: The Significance of Solubility for a Key AIE Building Block

This compound (hereafter TPE-4Br) is a crystalline solid with the empirical formula C₂₆H₁₆Br₄ and a molecular weight of 648.02 g/mol .[3] Its molecular architecture, featuring four bromophenyl groups attached to a central ethene core, gives rise to a propeller-like shape.[1] This structure is central to its most notable property: aggregation-induced emission (AIE), where the molecule is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation due to the restriction of intramolecular rotations.[1]

For researchers, understanding the solubility of TPE-4Br is not a trivial preliminary step but a critical parameter that dictates success in a multitude of applications:

-

Reaction Chemistry: As a reactant or building block, TPE-4Br must be dissolved to ensure it is in the same phase as other reagents, allowing for effective molecular collisions and reactions.

-

Purification: Techniques like recrystallization are entirely dependent on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

-

Material Fabrication: The formation of thin films, nanoparticles, and other supramolecular structures is often controlled by solvent properties and the solubility of the AIE-active compound.[4] The transition from a soluble state to an aggregated, emissive state is the very basis of AIE.[1]

This guide serves as a technical resource for scientists, offering a detailed examination of TPE-4Br's solubility based on its molecular structure and providing a validated protocol for its precise quantification.

Molecular Profile and Theoretical Solubility Predictions

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. The structure of TPE-4Br provides clear indicators of its expected behavior.

-

Structure: TPE-4Br is a large, highly symmetric molecule.[2] The four phenyl rings and the ethene core create a substantial nonpolar, hydrocarbon-rich surface area.

-

Polarity: While each of the four carbon-bromine (C-Br) bonds is polar, the symmetrical arrangement of these bonds around the central ethene core results in a molecule with a very low overall molecular dipole moment. It is, for all practical purposes, a nonpolar compound.

-

Intermolecular Forces: The primary intermolecular forces that TPE-4Br can engage in are London dispersion forces, which are significant due to its large size and high number of electrons. It cannot act as a hydrogen bond donor and is a very poor hydrogen bond acceptor.

Based on this profile, we can predict that TPE-4Br will be most soluble in nonpolar or moderately polar aprotic solvents that can effectively interact through dispersion forces. Conversely, it is expected to have extremely low solubility in highly polar, protic solvents like water, where the strong hydrogen bonding network of the solvent cannot be overcome by the weak interactions with the solute.

Reported Qualitative Solubility of TPE-4Br

While precise quantitative data is not widely published, qualitative solubility information from commercial suppliers and related literature provides a strong starting point. This information is summarized below.

| Solvent | Solvent Type | Reported Solubility | Source(s) |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [7] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [7] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [7] |

| Methanol (MeOH) | Polar Protic | Soluble | [8] |

| Water | Polar Protic | Insoluble | [2] |

Expert Analysis: The reported solubility in THF, DCM, DMF, and DMSO aligns perfectly with theoretical predictions. These organic solvents, while possessing dipoles, are capable of strong van der Waals interactions and can effectively solvate the large nonpolar structure of TPE-4Br.

The report of solubility in methanol is an interesting outlier.[8] Methanol is a polar, protic solvent. While some solubility might be expected, it is less likely to be a highly effective solvent compared to aprotic solvents like THF or DCM. This highlights a crucial principle for researchers: supplier data, while useful, may not specify conditions (e.g., temperature, concentration limits) and should always be empirically verified for a specific application. The insolubility in water is strongly supported by both theory and calculated data, which estimates water solubility at a negligible 5.8 x 10⁻⁷ g/L at 25 °C.[2]

A Self-Validating Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary. The following method allows for the precise determination of TPE-4Br solubility in any solvent of interest. The causality behind each step is explained to ensure methodological integrity.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Action: Add an excess amount of TPE-4Br solid (enough so that undissolved solid is clearly visible) to a known volume of the chosen solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap).

-

Causality: Using excess solute is the definition of creating a saturated solution. Sealing the container prevents solvent evaporation, which would alter the concentration over time.

-

-

Equilibration:

-

Action: Place the vial in a temperature-controlled environment (e.g., an incubator shaker or a thermostatted water bath) and agitate the mixture vigorously. Allow the system to equilibrate for at least 24 to 48 hours.

-

Causality: Solubility is temperature-dependent. Constant temperature is critical for a reproducible measurement.[6] A long equilibration time with agitation ensures that the dissolution process has reached its dynamic equilibrium, where the rate of dissolving equals the rate of precipitation.

-

-

Phase Separation:

-

Action: Remove the vial from agitation and let it stand at the same constant temperature to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a moderate speed.

-

Causality: This step is crucial to ensure that the liquid sample taken for analysis does not contain any undissolved solid particles, which would artificially inflate the measured solubility.

-

-

Sample Collection and Dilution:

-

Action: Using a calibrated micropipette, carefully withdraw a precise volume (aliquot) of the clear supernatant. Immediately dilute this aliquot with a known volume of fresh solvent. The dilution factor should be chosen to ensure the final concentration is within the linear range of your analytical instrument.

-

Causality: A precise aliquot is necessary for an accurate final calculation. Dilution is often required because a saturated solution may be too concentrated for direct measurement by methods like UV-Vis spectroscopy.

-

-

Quantification:

-

Action: Analyze the concentration of the diluted sample using a pre-calibrated analytical technique.

-

UV-Vis Spectroscopy: Prepare a calibration curve of absorbance vs. known concentrations of TPE-4Br. Measure the absorbance of the diluted sample and determine its concentration from the curve.

-

High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve of peak area vs. known concentrations. Inject the diluted sample and determine its concentration from its peak area.

-

-

Causality: Calibration is a non-negotiable step for trustworthiness. It establishes the empirical relationship between the instrumental signal and the concentration of the analyte, validating the measurement.

-

-

Calculation:

-

Action: Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The result is the quantitative solubility at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

-

The "Why": Molecular Interactions in Solution

Understanding the forces at play between TPE-4Br and different solvents explains the observed solubility patterns.

Caption: Molecular interactions governing the solubility of TPE-4Br in different solvent types.

-

In Solvents like THF and Dichloromethane: These solvents are effective at dissolving TPE-4Br because their intermolecular forces are compatible. While they are polar aprotic, they are also capable of significant London dispersion forces, which dominate the interaction with the large, nonpolar TPE-4Br molecule. The energy cost of breaking the solvent-solvent interactions is favorably compensated by the energy released from forming new solute-solvent interactions.

-

In Solvents like Water or Hexane:

-

Water: The primary interaction between water molecules is strong hydrogen bonding. For TPE-4Br to dissolve, it would need to disrupt this network. However, TPE-4Br cannot form hydrogen bonds itself. The weak dispersion forces it could offer in return are energetically insufficient to overcome the water-water hydrogen bonds. As a result, water molecules preferentially interact with each other, effectively excluding the TPE-4Br molecule. This phenomenon is known as the hydrophobic effect.

-

Hexane: While hexane is nonpolar, the crystalline TPE-4Br has strong solid-state packing forces (solute-solute interactions). The relatively weak dispersion forces provided by hexane may not be sufficient to overcome the crystal lattice energy of the solid, leading to lower solubility than might be expected. This is a common consideration for large, rigid molecules.

-

Conclusion

The solubility of this compound is governed by its large, nonpolar, and symmetric structure. It is readily soluble in common polar aprotic organic solvents such as THF, dichloromethane, DMF, and DMSO, which can effectively solvate it through dispersion forces. It is practically insoluble in highly polar, protic solvents like water due to the hydrophobic effect. For any application requiring precise concentration control, researchers and drug development professionals should not rely solely on qualitative data. The experimental protocol detailed in this guide provides a robust, self-validating framework for the quantitative determination of solubility, empowering scientists to generate the accurate data needed for advancing their work in materials science and beyond.

References

- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]

- 3. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]

- 8. This compound CAS#: 61326-44-1 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling Reactions Using 1,1,2,2-Tetrakis(4-bromophenyl)ethene

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored properties is a driving force for innovation in materials science, electronics, and pharmaceutical development. At the heart of this endeavor lies the strategic construction of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this field, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of its key reagents.[1] This application note delves into the utilization of a particularly intriguing and versatile building block, 1,1,2,2-Tetrakis(4-bromophenyl)ethene , in Suzuki cross-coupling reactions.

This compound, a derivative of tetraphenylethylene (TPE), is a unique substrate possessing four bromine atoms on its peripheral phenyl rings.[2][3][4][5] This tetra-functionalized nature opens up a vast synthetic space for creating highly complex and multi-dimensional molecules. The derivatives of TPE are renowned for their aggregation-induced emission (AIE) properties, making them invaluable in the development of advanced fluorescent probes and sensors.[6][7] The Suzuki coupling reaction provides a powerful and efficient method to functionalize this core, enabling the synthesis of novel conjugated polymers, dendrimers, and complex organic materials with applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[2][8][9]

This guide provides a comprehensive overview of the mechanistic underpinnings of the Suzuki reaction, detailed experimental protocols for the successful coupling of this compound with various boronic acids, and troubleshooting strategies to overcome common challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide in the presence of a base.[10][11][12] The generally accepted mechanism involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[13]

The three key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (in our case, the C-Br bond of this compound). This step forms a Pd(II) intermediate.[11][13]

-

Transmetalation: In this crucial step, the organic group from the organoboron species (activated by the base) is transferred to the palladium(II) complex, displacing the halide.[11][14] The base plays a critical role in activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[14]

-

Reductive Elimination: The final step involves the elimination of the newly formed carbon-carbon bond from the palladium(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[10][11]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| This compound | Various | >98% | Store in a cool, dry place. |

| Arylboronic Acid | Various | >98% | Choose based on the desired final product. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Various | >98% | The choice of catalyst and ligand can significantly impact reaction efficiency.[14] |

| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Various | >99% | The choice of base is crucial and can depend on the substrates.[14] |

| Solvent (e.g., Toluene, Dioxane, THF/H₂O) | Various | Anhydrous | Degas solvents thoroughly before use to remove dissolved oxygen. |

General Protocol for Suzuki Cross-Coupling

This protocol provides a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

1. Reaction Setup: a. To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (4.4 eq for full substitution), and the base (e.g., K₂CO₃, 8.0 eq). b. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst. c. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq) to the flask under a positive flow of inert gas. d. Add the degassed solvent (e.g., a mixture of Toluene and water, 4:1 v/v) to the flask via syringe. The reaction mixture should be a suspension.

2. Reaction Execution: a. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. b. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 48 hours depending on the reactivity of the substrates.[6][7]

3. Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate and water. c. Separate the organic layer, and wash it with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired coupled product.

Workflow for a Typical Suzuki Coupling Experiment

Caption: Step-by-step workflow for a Suzuki cross-coupling experiment.

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki cross-coupling reactions, especially with polyhalogenated and sterically hindered substrates like this compound, often requires careful optimization.[15][16][17][18][19]

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | - Inactive catalyst (oxidized) - Insufficiently degassed solvent - Inappropriate base or solvent - Low reaction temperature | - Ensure the reaction is set up under a strictly inert atmosphere. - Use freshly opened or purified reagents. - Screen different palladium catalysts, ligands, bases, and solvent systems. For sterically hindered substrates, bulky phosphine ligands can be beneficial.[20] - Gradually increase the reaction temperature. |

| Incomplete Reaction | - Insufficient reaction time - Catalyst deactivation - Steric hindrance | - Extend the reaction time and continue monitoring. - Add a fresh portion of the catalyst. - Consider using a more active catalyst system, such as those with N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging couplings.[14] |

| Side Reactions (e.g., Dehalogenation) | - Presence of water or protic impurities - Formation of palladium-hydride species | - Use rigorously dried solvents and reagents. - Choose a non-protic solvent system if possible. - The choice of base can influence dehalogenation; consider using a weaker, non-hydroxide base like K₃PO₄.[21] |

| Homocoupling of Boronic Acid | - Presence of oxygen - High catalyst loading | - Ensure thorough degassing of the reaction mixture. - Optimize the catalyst loading; typically 1-5 mol% is sufficient. |

Logical Flow for Optimizing Suzuki Coupling Reactions

Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.

Conclusion

The Suzuki cross-coupling reaction of this compound is a powerful and versatile method for the synthesis of advanced organic materials and complex molecular architectures. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this building block to create novel compounds with tailored properties. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the efficient and successful implementation of this important transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. 61326-44-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound CAS#: 61326-44-1 [m.chemicalbook.com]

- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]

- 20. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Application Notes & Protocols: Stille Coupling for the Versatile Functionalization of Tetrakis(4-bromophenyl)ethene

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of tetrakis(4-bromophenyl)ethene (TPE-Br4) utilizing the palladium-catalyzed Stille cross-coupling reaction. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to enable the synthesis of novel TPE derivatives with tailored photophysical and biological properties.

Introduction: The Power of Functionalized Tetraphenylethylenes

Tetraphenylethylene (TPE) and its derivatives have emerged as a privileged scaffold in materials science and biomedical research.[1] Their unique aggregation-induced emission (AIE) properties, where they become highly fluorescent in an aggregated state, make them exceptional candidates for bio-imaging, chemical sensors, and diagnostics.[1][2] The TPE core, a propeller-shaped molecule, can be readily functionalized at its peripheral phenyl rings, allowing for the fine-tuning of its steric and electronic characteristics.

Tetrakis(4-bromophenyl)ethene (TPE-Br4) serves as a versatile precursor for a myriad of TPE derivatives.[3][4] The four bromine atoms provide reactive handles for post-synthetic modification through various cross-coupling reactions.[3] Among these, the Stille coupling reaction stands out as a powerful and highly tolerant method for forging carbon-carbon bonds, offering a gateway to a diverse range of functionalized TPEs with applications in drug delivery and as therapeutic agents themselves.[5][6]

The Stille Cross-Coupling Reaction: A Primer

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[7][8] Its broad functional group tolerance, stability of the organostannane reagents to air and moisture, and generally mild reaction conditions have cemented its importance in modern organic synthesis.[9][10][11]

Mechanism: The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][12]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (TPE-Br4) to form a Pd(II) intermediate.[13]

-

Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step.[12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.[7][9]

Below is a diagram illustrating the catalytic cycle of the Stille coupling reaction.

Caption: Catalytic Cycle of the Stille Coupling Reaction.

Experimental Protocols for Stille Coupling on TPE-Br4

The following section provides a detailed, step-by-step protocol for the Stille coupling reaction to functionalize TPE-Br4. The protocol is designed to be a self-validating system, with explanations for key experimental choices.

Materials and Reagents

-

Substrate: Tetrakis(4-bromophenyl)ethene (TPE-Br4)

-

Organostannane Reagent: e.g., Tributyl(vinyl)tin, Tributyl(phenyl)tin, etc.

-

Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃][13][14]

-

Ligand (if required): e.g., Triphenylphosphine (PPh₃), Tri(tert-butyl)phosphine [P(t-Bu)₃], Arsine ligands (AsPh₃)[14]

-

Solvent: Anhydrous and degassed solvents such as Toluene, Dioxane, or N,N-Dimethylformamide (DMF)[14][15]

-

Additives (optional): Copper(I) iodide (CuI) to accelerate the reaction rate.[14]

-

Reaction Vessel: Schlenk flask or a sealed reaction vial

-

Inert Atmosphere: Nitrogen or Argon gas

Step-by-Step Experimental Procedure

Rationale: The following procedure is optimized for small-scale synthesis (e.g., 50-100 mg of TPE-Br4). All manipulations should be performed under an inert atmosphere to prevent the degradation of the palladium catalyst.

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere, add TPE-Br4 (1.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and any additional ligand. The choice of catalyst and ligand can significantly impact reaction efficiency, with sterically hindered and electron-rich ligands often accelerating the coupling.[14][16][17]

-

If using an additive like CuI, it should be added at this stage.[14]

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

-

Reagent Addition:

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe to dissolve the solids.

-

Add the organostannane reagent (1.1-1.5 eq per bromine atom to be substituted) via syringe. The slight excess of the organostannane ensures complete conversion of the aryl bromide.

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14] The optimal temperature will depend on the reactivity of the specific organostannane and aryl bromide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up Procedure:

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with an aqueous solution of potassium fluoride (KF) or saturated ammonium chloride (NH₄Cl) to remove tin byproducts. This is a critical step for purification as organotin compounds are toxic.[10]

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by column chromatography on silica gel.[18][19][20] The choice of eluent will depend on the polarity of the synthesized TPE derivative. A common eluent system is a mixture of hexane and dichloromethane or ethyl acetate.[18][19]

-

Recrystallization from a suitable solvent system can be employed for further purification to obtain a solid of high purity.[14]

-

Data Presentation: Exemplary Stille Coupling Conditions

The following table summarizes various conditions that can be employed for the Stille coupling functionalization of aryl bromides, which are applicable to TPE-Br4.

| Organostannane Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Additive | Reference |

| Aryl-SnBu₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | CsF | [14] |

| Vinyl-SnBu₃ | Pd(PPh₃)₄ (5-10) | - | DMF | 80-110 | CuI | [14] |

| Heteroaryl-SnBu₃ | PdCl₂(PPh₃)₂ (5) | - | Toluene | 100 | - | [19][21] |

| Alkynyl-SnBu₃ | Pd(OAc)₂ (2) | Dabco (4) | DMF | 95 | - | [22] |

Note: The optimal conditions for the functionalization of TPE-Br4 may require screening of catalysts, ligands, solvents, and temperatures. The reactivity of the four bromine atoms on TPE-Br4 may differ, potentially allowing for stepwise functionalization under carefully controlled conditions.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of functionalized TPE derivatives via Stille coupling.

Caption: General workflow for TPE functionalization.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of palladium-catalyzed cross-coupling reactions.[7][9][14] To ensure the trustworthiness and reproducibility of the results, the following self-validating measures are recommended:

-

Purity of Starting Materials: Ensure the purity of TPE-Br4 and the organostannane reagent, as impurities can inhibit the catalyst.

-

Inert Atmosphere: Rigorous exclusion of oxygen and moisture is crucial for maintaining the activity of the palladium catalyst.[10]

-

Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS allows for the determination of the optimal reaction time and prevents the formation of side products due to prolonged heating.

-

Complete Removal of Tin Byproducts: The toxicity of organotin compounds necessitates their thorough removal during the work-up and purification stages.[10][23] The purity of the final product should be confirmed by techniques such as ¹H NMR spectroscopy to ensure the absence of tin residues.

Conclusion and Future Perspectives

The Stille coupling reaction provides a robust and versatile platform for the functionalization of tetrakis(4-bromophenyl)ethene. The ability to introduce a wide array of organic moieties onto the TPE scaffold opens up exciting avenues for the development of novel materials with tailored properties for applications in drug discovery, diagnostics, and materials science.[5][24][25][26] Further exploration into optimizing reaction conditions for selective and sequential functionalization will undoubtedly lead to the creation of even more complex and functional TPE-based architectures.

References

- 1. Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene [mdpi.com]

- 2. Frontiers | Fatty Acids/Tetraphenylethylene Conjugates: Hybrid AIEgens for the Preparation of Peptide-Based Supramolecular Gels [frontiersin.org]

- 3. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. | Semantic Scholar [semanticscholar.org]

- 23. Stille Coupling [organic-chemistry.org]

- 24. rsc.org [rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Amine functionalized tetraphenylethylene: a novel aggregation-induced emission based fluorescent chemodosimeter for nitrite and nitrate ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Leveraging 1,1,2,2-Tetrakis(4-bromophenyl)ethene for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,1,2,2-Tetrakis(4-bromophenyl)ethene (TBPE) as a versatile monomer for the synthesis of advanced functional polymers. We delve into the unique molecular architecture of TBPE and its propensity to form polymers exhibiting Aggregation-Induced Emission (AIE), a photophysical phenomenon with significant implications for biomedical applications. Detailed, field-proven protocols for Suzuki and Yamamoto coupling polymerizations are presented, emphasizing the causality behind experimental choices to ensure reproducibility and success. This guide is intended to empower researchers to harness the potential of TBPE-based polymers for innovative applications in sensing, bioimaging, and targeted drug delivery.

Introduction: The Promise of this compound (TBPE) in Polymer Chemistry

This compound, a member of the polyphenyl ethylene derivatives class, is a symmetrical molecule composed of a central ethene core bonded to four para-brominated phenyl groups.[1] This unique structure offers several key advantages for polymer synthesis:

-